2-(4-chloro-2-methylphenoxy)-N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)acetohydrazide
Description
The compound 2-(4-chloro-2-methylphenoxy)-N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)acetohydrazide belongs to the acetohydrazide class, characterized by a central hydrazide (-CONHNH₂) group. Its structure comprises:
- A 4-chloro-2-methylphenoxy moiety linked to the acetohydrazide core.
- A 5,5-dimethyl-3-oxocyclohex-1-en-1-yl substituent at the hydrazide nitrogen.
The base structure, 2-(4-chloro-2-methylphenoxy)acetohydrazide (CAS 32022-38-1), has a molecular weight of 214.65 g/mol and is a known intermediate for synthesizing hydrazone derivatives . The target compound’s unique cyclohexenone ring introduces steric and electronic effects that may influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-11-6-12(18)4-5-15(11)23-10-16(22)20-19-13-7-14(21)9-17(2,3)8-13/h4-7,19H,8-10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYGDTWEMDCMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC2=CC(=O)CC(C2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)acetohydrazide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Hydrazide Formation: The phenoxy intermediate is then reacted with hydrazine hydrate under controlled conditions to form the hydrazide.
Cyclohexenone Addition: Finally, the hydrazide is reacted with 5,5-dimethyl-3-oxocyclohex-1-en-1-yl chloride to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as recrystallization, chromatography, or distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines, thiols, and alkoxides.
Major Products
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Compounds with substituted phenoxy groups.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, including:
- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial and fungal strains. For instance, hydrazides have been reported to possess antimicrobial activity comparable to established antibiotics like ciprofloxacin and penicillin G .
- Anticancer Potential : Some derivatives of hydrazides have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes involved in cell proliferation .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which can be beneficial in treating conditions characterized by excessive inflammation. In silico studies suggest that it could act as a 5-lipoxygenase inhibitor, a target for anti-inflammatory drug development .
Agricultural Applications
In agricultural sciences, compounds similar to 2-(4-chloro-2-methylphenoxy)-N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)acetohydrazide are often explored for their herbicidal properties. The structural attributes that confer biological activity can also make these compounds effective in controlling weed growth while minimizing damage to crops.
Case Studies
Several case studies highlight the effectiveness of related compounds:
- Antimicrobial Activity : A study on a series of chlorinated phenoxy compounds showed promising results against mycobacterial strains, indicating that structural modifications could enhance biological efficacy .
- Cytotoxicity Testing : Research involving hydrazones demonstrated their ability to induce apoptosis in various cancer cell lines, suggesting a pathway for developing new anticancer agents .
- Herbicidal Efficacy : Experimental trials have indicated that certain phenoxy derivatives can effectively inhibit weed growth without significantly affecting crop yield. This dual action makes them attractive for integrated pest management strategies .
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)acetohydrazide involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways to exert its effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Coumarin-Based Derivatives
Comparison: The target compound’s cyclohexenone group lacks the extended conjugation of coumarin but may offer improved metabolic stability due to steric hindrance.
Thiadiazole and Thiol-Containing Derivatives
Compound 4 : N'-(5-Bromo-2-hydroxybenzylidene)-2-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-ylthio)acetohydrazide
Compound 5 : N'-(2-Hydroxy-3-methoxybenzylidene)-2-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-ylthio)acetohydrazide
Comparison : The target compound lacks sulfur atoms, which may reduce toxicity but limit applications in metal chelation.
Pyrimidinylthio Derivatives
- N'-[1-(4-Aminophenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide Activity: Potent antimicrobial agent (IC₅₀: 6.10–7.34 μM against α-glucosidase) . Features: Pyrimidine and thietane rings enhance microbial membrane penetration.
Comparison: The target’s cyclohexenone ring may offer distinct pharmacokinetic profiles, though antimicrobial data are unavailable.
Indole and Thiazole Derivatives
- 4(a-f) : 2-(3-(2-Chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl)acetohydrazide
Comparison : The target compound’s simpler synthesis (single-step condensation) offers scalability advantages.
Key Observations :
Synthetic Efficiency : Thiadiazole derivatives show variable yields (45–90%), highlighting substituent-dependent reactivity .
Bioactivity : Pyrimidinylthio derivatives exhibit potent enzyme inhibition, suggesting electron-withdrawing groups enhance activity .
Structural Complexity : Indole-thiazole hybrids require multi-step synthesis, whereas the target compound’s simpler structure may streamline production .
Spectral and Analytical Data
- IR Spectroscopy : Thiadiazole derivatives show strong S-H and C=S stretches (~2500 cm⁻¹ and 1250 cm⁻¹) , absent in the target compound.
- NMR: Coumarin derivatives display distinct aromatic proton signals (δ 6.9–8.5 ppm) , whereas the target’s cyclohexenone protons may resonate upfield (δ 1.5–3.0 ppm).
Biological Activity
2-(4-chloro-2-methylphenoxy)-N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological implications.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-substituted aromatic ring and an acetohydrazide moiety. The presence of these functional groups is often associated with diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of hydrazone derivatives, including similar compounds. For instance, a study evaluated the anticancer activity of various benzothiazole acylhydrazones using the MTT assay against several cancer cell lines such as C6 (rat brain glioma), A549 (human lung adenocarcinoma), MCF-7 (human breast adenocarcinoma), and HT-29 (human colorectal adenocarcinoma) cells. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects, suggesting that this compound may also possess similar properties .
Table 1: Anticancer Activity of Related Compounds
Antimicrobial Activity
The antimicrobial properties of hydrazone derivatives have been well-documented. Compounds similar to this compound were tested against various Gram-positive and Gram-negative bacteria. The introduction of specific substituents was found to enhance antibacterial activity significantly. For example, studies indicated that the presence of a methoxy group in related structures increased their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | S. aureus | 32 µg/mL | |
| Compound E | E. coli | 16 µg/mL |
The mechanism by which hydrazone derivatives exert their biological effects often involves the inhibition of specific enzymes or cellular pathways. For instance, some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways . Additionally, their antimicrobial action may be attributed to disruption of bacterial cell membranes or inhibition of nucleic acid synthesis .
Case Studies
Several case studies have documented the synthesis and biological evaluation of hydrazone derivatives, emphasizing their potential as therapeutic agents. One notable study synthesized a series of benzothiazole-derived hydrazones and assessed their anticancer activity through in vitro assays, demonstrating promising results against multiple cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
